2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The compound, also known as 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide, is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized as a potential antiviral and antimicrobial agent Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can interact with various enzymes and receptors in the biological system, leading to a range of biological activities . The presence of the piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps :
Formation of the Triazoloquinoxaline Core: This step involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under aromatic nucleophilic substitution conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction with 4-methylphenol.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups
Scientific Research Applications
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor.
[1,2,4]Triazolo[4,3-c]quinazoline: Studied for its anticancer properties
Uniqueness
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate DNA and inhibit cancer cell proliferation makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-10-12-19(13-11-16)33-24-23-28-29(15-22(31)26-18-7-5-6-17(2)14-18)25(32)30(23)21-9-4-3-8-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQFYYJZOSVMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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